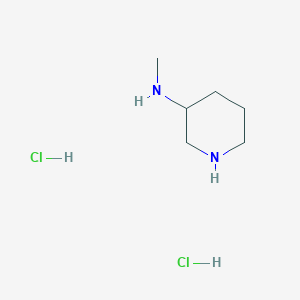

3-Methylaminopiperidine dihydrochloride

Overview

Description

3-Methylaminopiperidine Dihydrochloride is a key intermediate for the antibacterial agent balofloxacin .

Synthesis Analysis

The synthesis process of 3-methylamino-piperidine involves fewer steps and results in high yield . The process includes synthesizing 3-formamido-pyridine, synthesizing 3-methylamino-pyridine, and synthesizing the 3-methylamino-piperidine . It’s also synthesized from nicotinic amide in four steps .Molecular Structure Analysis

The molecular formula of 3-Methylaminopiperidine Dihydrochloride is C6H14Cl2N2 . The molecular weight is 187.11 g/mol .Chemical Reactions Analysis

3-Methylaminopiperidine dihydrochloride is a potent inhibitor of norepinephrine transporter (NET) . It’s also a critical material for preparing fluoroquinolone compound class antimicrobial drug Q-35 .Physical And Chemical Properties Analysis

3-Methylaminopiperidine Dihydrochloride is a solid at 20 degrees Celsius .Scientific Research Applications

1. Purity Determination

3-Methylaminopiperidine dihydrochloride's purity has been assessed using a TCL volumetric method. This technique involves pre-separation via thin-layer chromatography followed by nitrogen content measurement in the sample. The method is appreciated for its simplicity, rapidity, and lack of need for costly instruments, making it suitable for industrial analysis (Li Juan, 2010).

2. Synthesis Methods

The compound has been synthesized from nicotinic amide in four steps, including the Hofmann reaction and treatment with LiAlH4, resulting in a high yield of 92%. This process is important for manufacturing Balofloxacin, an antibacterial agent (Liu Lin, 2007). Additionally, an improved method for synthesizing 3-methylaminopiperidine diacetate via 3-step reactions has been developed, optimizing the synthetic process and showing potential for pilot manufacture (Guo Hui-yuan, 2008).

3. Application in Ring Opening Reactions

3-Methylaminopiperidine dihydrochloride is involved in the ring opening reactions of 2-methyleneaziridines with acid chlorides and alkyl chloroformates, leading to enamide products. This process is significant for understanding reaction mechanisms and product formation (D. Ennis et al., 2000).

4. Role in Synthesis of Balofloxacin

It is a key intermediate in the synthesis of Balofloxacin, an antibacterial agent. The synthesis process includes various steps like hydrogenation using different catalysts and reaction temperatures, demonstrating the compound's critical role in pharmaceutical synthesis (Yuan Sheng-qun, 2007).

5. As a Useful Intermediate in Synthesis

3-Methylaminopiperidine dihydrochloride serves as a useful intermediate in the synthesis of polysubstituted acridines, highlighting its versatility and importance in creating complex chemical structures (F. Charmantray et al., 2001).

6. Synthesis of Herbicidal Compounds

It is utilized in synthesizing 2-cyano-3-methylthio-3-substituted methylaminoacrylates, showing its application in developing herbicides with varying activity based on structural modifications (Ying Gao et al., 2006).

7. Asymmetric Hydrogenation in Pharmaceutical Synthesis

It's used in the asymmetric hydrogenation of enamides, leading to 3-aminopiperidine derivatives. This showcases its role in synthesizing biologically active compounds and pharmaceutical drugs (Titouan Royal et al., 2016).

Safety And Hazards

3-Methylaminopiperidine Dihydrochloride can cause skin irritation and serious eye irritation . In case of skin contact, it’s advised to wash off immediately with soap and plenty of water . If it gets in the eyes, rinse cautiously with water for several minutes . If symptoms persist, seek medical advice .

properties

IUPAC Name |

N-methylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXIRMPBAHTVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647441 | |

| Record name | N-Methylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylaminopiperidine dihydrochloride | |

CAS RN |

127294-77-3 | |

| Record name | N-Methylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylamino)piperidine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)